Enhanced Lipophilicity Drives Bioactivity Differences
The introduction of a para-trifluoromethyl (CF₃) group, as present in 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride, is known to significantly increase molecular lipophilicity compared to its methyl (CH₃) analog. This effect is quantifiable through logP measurements and has direct implications for membrane permeability and metabolic stability [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Increased lipophilicity compared to non-fluorinated analog; precise logP value not available for this specific compound in the literature. |
| Comparator Or Baseline | 2-Amino-1-(4-methylphenyl)ethanone hydrochloride (methyl analog) |
| Quantified Difference | CF₃ substitution typically increases lipophilicity compared to CH₃ substitution. Changing a CF₃ group to a methyl group leads to a drastic reduction in logP [1]. |
| Conditions | LogP measurements in standard octanol/water partition systems. |
Why This Matters
Higher lipophilicity conferred by the CF₃ group can improve membrane permeability and target engagement, a critical parameter in drug design and lead optimization.
- [1] Jeffries B, Wang Z, Felstead HR, et al. Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange. J Med Chem. 2018;61(23):10602-10618. doi:10.1021/acs.jmedchem.8b01222 View Source
